2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide
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Overview
Description
The compound is a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide . These types of compounds have been designed and synthesized for the treatment of Alzheimer’s disease (AD) as acetylcholinesterase inhibitors (AChEIs) .
Synthesis Analysis
While specific synthesis methods for your compound were not found, similar compounds have been synthesized for the treatment of Alzheimer’s disease (AD) .Scientific Research Applications
Anticonvulsant Activity
Research has demonstrated the synthesis and evaluation of new hybrid compounds, which incorporate chemical fragments of well-known antiepileptic drugs. These compounds have shown broad spectra of activity across preclinical seizure models, indicating potential as novel anticonvulsant agents. The highest protection against seizures without impairing motor coordination in animals suggests a better safety profile compared to existing antiepileptic drugs (Kamiński et al., 2015).
Aldose Reductase Inhibitory and Antioxidant Activities
Pyrido[1,2-a]pyrimidin-4-one derivatives, through the introduction of hydroxy groups and optimization of side chains, have shown significant inhibitory potency against aldose reductase, a key enzyme in the diabetic complications pathway. Additionally, these compounds displayed notable antioxidant properties, indicating their potential in managing oxidative stress-related conditions (La Motta et al., 2007).
Phosphodiesterase Inhibition
A series of phenylpyrazolo[3,4-d]pyrimidones have been identified as specific inhibitors of type V phosphodiesterase (PDE5), with potential applications in treating conditions like erectile dysfunction and pulmonary hypertension. Their selective inhibition of PDE5, coupled with in vivo oral antihypertensive activity, highlights their therapeutic promise (Dumaitre & Dodic, 1996).
Anticancer and Anti-inflammatory Activities
Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory activities. These compounds target multiple pathways, showcasing their potential as therapeutic agents for cancer and inflammation-related diseases (Rahmouni et al., 2016).
Antifungal Effects
Compounds containing pyrimidin-amine derivatives have shown significant antifungal effects against various fungi types. Their ability to inhibit fungal growth suggests potential applications in developing new antifungal agents (Jafar et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mode of Action
The compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition is of a mixed type, involving both competitive and non-competitive mechanisms . In competitive inhibition, the compound competes with acetylcholine for the active site of AChE, while in non-competitive inhibition, the compound binds to a site other than the active site, altering the enzyme’s conformation and reducing its activity.
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway, which plays a crucial role in memory and cognition. By preventing the breakdown of acetylcholine, the compound enhances cholinergic transmission, potentially improving cognitive function. This mechanism is particularly relevant in the context of Alzheimer’s disease, where a decrease in cholinergic transmission is observed .
Result of Action
The compound’s inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission . This could potentially improve cognitive function, particularly in conditions like Alzheimer’s disease where cholinergic transmission is impaired .
Future Directions
properties
IUPAC Name |
2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3/c1-3-32-21-9-11-22(12-10-21)33-19(2)25(31)28-23-17-24(27-18-26-23)30-15-13-29(14-16-30)20-7-5-4-6-8-20/h4-12,17-19H,3,13-16H2,1-2H3,(H,26,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTVYSSVXBUMAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC(C)C(=O)NC2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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